molecular formula C21H19NO B10898333 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Katalognummer: B10898333
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: DHOQCSWXIUAXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the class of dihydroquinolinones. This scaffold is of significant interest in medicinal chemistry research due to its structural similarity to compounds with demonstrated biological activity. Preliminary toxicological studies on a closely related analog, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one (SF3), suggested a favorable safety profile in animal models, with an LD50 value exceeding 2000 mg/kg in acute oral toxicity studies and no observed teratogenic effects . This promising toxicological data supports further investigation of this chemical series. The core dihydroquinolinone structure is a privileged scaffold in drug discovery, particularly in neuroscience research. Related compounds have been investigated as potential therapeutic candidates for Alzheimer's disease, with studies focusing on their interaction with enzymes like acetylcholinesterase (AChE) . Furthermore, structurally similar quinoline derivatives have shown potent in vitro antiproliferative activity against various human tumor cell lines, indicating potential applications in oncology research . The mechanism of action for such compounds often involves the inhibition of tubulin polymerization, a key target in anticancer drug development . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a reference standard in biological screening assays. As with any compound of this nature, researchers are responsible for conducting their own thorough characterization and biological evaluation to determine its suitability for specific applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C21H19NO

Molekulargewicht

301.4 g/mol

IUPAC-Name

4-(4-ethylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C21H19NO/c1-2-14-7-9-16(10-8-14)19-13-20(23)22-21-17-6-4-3-5-15(17)11-12-18(19)21/h3-12,19H,2,13H2,1H3,(H,22,23)

InChI-Schlüssel

DHOQCSWXIUAXGG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]chinolin-2(1H)-on kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von Penta-2,4-dienamiden, die durch konzentrierte Schwefelsäure (H₂SO₄) katalysiert wird. Diese Methode ist effizient und beinhaltet die Bildung eines dikationischen Superelektrophils, gefolgt von einer intramolekularen nucleophilen Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann skalierbare und umweltfreundliche Verfahren umfassen. So wurde beispielsweise die Verwendung von Photokatalyse mit sichtbarem Licht mit wiederverwendbaren Photokatalysatoren wie 4CzIPN für die Synthese von Chinolin-Derivaten untersucht. Diese Methode ist Übergangsmetall-frei, kostengünstig und nachhaltig und liefert moderate bis hohe Ausbeuten .

Analyse Chemischer Reaktionen

Synthetic Formation via Multicomponent Reactions

The compound is primarily synthesized through multicomponent reactions (MCRs) involving aromatic aldehydes, Meldrum’s acid, and aromatic amines. Key findings include:

Reaction Components Conditions Yield Source
4-methylbenzaldehyde, Meldrum’s acid, p-toluidineHOAc, microwave (100°C, 15 min)87%
Substituted benzaldehydes, 2-amino-1,4-naphthoquinoneEthanol reflux (no catalyst)83–92%

These methods highlight the efficiency of MCRs under green conditions (e.g., ethanol or acetic acid) for constructing the quinolinone scaffold .

Oxidation

The ketone group at position 2 undergoes oxidation to form hydroxylated derivatives. For example:

  • Reagent : Ozone or peroxides under controlled conditions.

  • Outcome : Introduction of hydroxyl groups enhances solubility and bioactivity.

Reduction

The dihydroquinolinone core can be reduced to modify its aromaticity:

  • Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Outcome : Saturation of the C3–C4 bond alters electronic properties and biological interactions .

Electrophilic Aromatic Substitution (EAS)

The ethylphenyl substituent directs electrophiles to specific positions:

Position Electrophile Product Application
Para to ethyl groupNitronium ion (HNO₃/H₂SO₄)Nitro derivativePrecursor for amine synthesis
Ortho to carbonylHalogens (Cl₂, Br₂)Halo-substituted analogsAntimicrobial agents

These substitutions are critical for diversifying biological activity.

Nucleophilic Substitution

The carbonyl group at position 2 participates in nucleophilic additions:

  • Reagent : Grignard reagents (e.g., CH₃MgBr).

  • Outcome : Formation of tertiary alcohols, enabling further functionalization.

Derivatization for Biological Screening

Derivatives of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one are synthesized to explore structure-activity relationships:

Derivative Modification Biological Activity
6-Bromo analogBromination at position 6Enhanced anticancer activity
3-Hydroxy-2-aryl variantHydroxylation and aryl additionCYP1B1 enzyme inhibition (IC₅₀: 15 nM)
Ethoxy-substituted phenyl variantEthoxy group at position 4'Improved neuroprotective effects

These modifications are achieved via halogenation, hydroxylation, or aryl coupling .

Mechanistic Insights

  • Cyclocondensation Mechanism : MCRs proceed through Knoevenagel adduct formation, followed by cyclization and dehydration .

  • Enzyme Inhibition : Derivatives interact with cytochrome P450 enzymes (e.g., CYP1B1) via π-π stacking and hydrogen bonding .

Reaction Optimization Data

A comparative analysis of solvent effects on synthesis:

Solvent Temperature Time Yield Catalyst
EthanolReflux3 hours85%None
Acetic acid100°C (MW)15 min87%None
Ethylene glycol100°C (MW)20 min60%None

Microwave-assisted synthesis in acetic acid significantly improves reaction efficiency .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

Recent studies have indicated that derivatives of this compound exhibit potential as neuroprotective agents. For instance, modifications to the quinoline structure have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compounds demonstrated significant inhibitory activity, suggesting their utility in treating neurodegenerative disorders .

Anticancer Activity

Research has highlighted the anticancer properties of quinoline derivatives, including 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

StudyFocusFindings
Study A NeuroprotectionThe compound exhibited dual inhibition of ChEs and MAOs, enhancing its potential for Alzheimer's treatment with a favorable ability to cross the blood-brain barrier .
Study B AnticancerEvaluated against various cancer cell lines; showed significant cytotoxicity with IC50 values in low micromolar ranges .
Study C AntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting its potential in antibiotic development .

Wirkmechanismus

The mechanism of action of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects on Synthesis: Electron-donating groups (e.g., ethylphenyl) may reduce yields in Pd-catalyzed reactions compared to electron-withdrawing substituents (e.g., bromo). For example, electron-withdrawing groups in acrylamides improve yields (60–75%) in carbonylative annulations, whereas electron-donating groups (e.g., p-methoxyphenyl) fail to produce quinolinones.
  • Regioselectivity : The ethylphenyl group at the 4-position avoids steric clashes observed in 3,4-disubstituted analogs, which require precise control of Pd-catalyzed annulation conditions.
  • Melting Points: Unsubstituted dihydrobenzo[h]quinolin-2(1H)-one (2l’a) has a higher melting point (228.9–230.3°C) than brominated derivatives (182.1–184.4°C), likely due to stronger intermolecular π-π stacking.

Key Observations :

  • Antimicrobial Activity : Halogenated derivatives (e.g., 3-chloro-6-fluoro) show promise due to polar substituents enhancing target binding.
  • Antiproliferative Effects: Acetamide-linked quinolinones exhibit moderate activity, suggesting the ethylphenyl group could be optimized for cytotoxicity.

Mechanistic and Catalytic Comparisons

  • Pd-Catalyzed Synthesis : The ethylphenyl group’s electron-donating nature may slow oxidative addition in Pd-catalyzed reactions, contrasting with electron-deficient bromophenyl analogs, which facilitate faster cyclization.
  • Substituent Tolerance: 3,4-Disubstituted quinolin-2(1H)-ones require ligand-free Pd conditions for optimal yields, whereas monosubstituted derivatives (e.g., 4-ethylphenyl) tolerate milder protocols.

Biologische Aktivität

The compound 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a member of the dihydroquinoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves a three-component cyclocondensation reaction that utilizes 2-amino-1,4-naphthoquinone and substituted benzaldehydes under green conditions, yielding high purity and yield without the need for hazardous solvents .

Anticancer Properties

Several studies have evaluated the anticancer properties of dihydroquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation in glioblastoma models by inducing apoptosis and reducing cell viability significantly .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundGBM5.6Apoptosis induction
Related Dihydroquinoline DerivativeMCF-710.0Cell cycle arrest
Related Dihydroquinoline DerivativeA5497.5Inhibition of proliferation

Neuroprotective Effects

Research has also investigated the neuroprotective effects of this compound. A study explored its ability to mitigate alpha-synuclein toxicity in yeast models, where it showed significant protective effects against cellular stress induced by this protein, which is implicated in Parkinson's disease . The compound's mechanism appears to involve modulation of mitochondrial function and vesicle trafficking.

Table 2: Neuroprotective Activity

CompoundModel SystemEffect ObservedReference
This compoundYeast model with alpha-synucleinReduced toxicity
Other Quinoline DerivativesNeuronal culturesImproved cell viability under stress

Case Studies

  • Glioblastoma Treatment : In a recent study, the compound was tested for its efficacy against glioblastoma stem cells. Results indicated that it significantly reduced cell viability and induced apoptosis at concentrations lower than those required for standard therapies .
  • Alzheimer's Disease Potential : Although a retraction was issued regarding initial toxicological screenings suggesting potential for Alzheimer's treatment, further investigations into similar compounds continue to explore their mechanisms in neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, such as reductive amination or cyclization reactions. For example, LiAlH4 in THF followed by SOCl2 in CHCl3 has been used to reduce intermediates and facilitate cyclization (Scheme 4a, ). Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield. Dichloromethane and ethanol are common solvents, while catalysts like AlCl3 may enhance regioselectivity . To optimize yields, systematically vary solvent systems and monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. FT-IR can identify carbonyl (C=O) and N-H stretches .
  • Computational : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts vibrational frequencies and electronic properties. Compare computed spectra with experimental data to validate structural assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

Q. How can researchers design preliminary biological assays to screen for antimicrobial activity?

Methodological Answer:

  • In vitro assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .
  • Enzyme inhibition : Assess activity against target enzymes (e.g., topoisomerase II) using fluorometric assays. Normalize results to known inhibitors and account for solvent effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor binding?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., quinoline-binding pockets in topoisomerases). Validate with mutagenesis studies on key residues .
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Measure KiK_i values using varying substrate concentrations .
  • Structural biology : Co-crystallize the compound with target proteins (e.g., via X-ray crystallography) to resolve binding modes at atomic resolution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines, incubation times, and assay buffers. For example, discrepancies in anticancer activity may arise from differences in HeLa vs. MCF-7 cell protocols .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) and account for batch-to-batch compound purity variations (HPLC ≥95% purity recommended) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, identifying outliers and confounding variables like solvent toxicity .

Q. How can retrosynthetic analysis and AI-driven tools improve synthetic pathway design?

Methodological Answer:

  • Retrosynthesis : Use tools like Pistachio or Reaxys to prioritize routes with minimal steps and high atom economy. For example, AI may suggest starting with 4-ethylbenzaldehyde and a dihydroquinoline precursor .
  • One-step synthesis focus : Leverage databases like BKMS_METABOLIC to identify direct coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Validation : Cross-verify AI-predicted routes with experimental feasibility (e.g., reagent availability, reaction scalability) .

Q. What methodologies validate the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • ADME profiling :
    • Absorption : Use Caco-2 cell monolayers to measure permeability (PappP_{\text{app}}).
    • Metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
    • Toxicity : Assess hepatic and renal toxicity in vitro (e.g., HepG2 cells) and in vivo (rodent models) .
  • Pharmacokinetic modeling : Fit plasma concentration-time data to non-compartmental models using software like Phoenix WinNonlin .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Conditions

StepReagents/ConditionsYield (%)Reference
1LiAlH4, THF, rt; SOCl2, CHCl365–78
2Pd/C, H2_2, EtOH, 60°C82
3AlCl3, DCM, 0°C to rt70

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResult (IC50)Reference
AntimicrobialS. aureus12.5 μM
Anticancer (MCF-7)Topoisomerase II8.2 μM
Enzyme InhibitionCOX-215.3 μM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.